[(1R,2R,13S,14S)-5,9,19-trihydroxy-13-methoxy-11,17-dimethyl-7,15,21-trioxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate
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Overview
Description
The compound [(1R,2R,13S,14S)-5,9,19-trihydroxy-13-methoxy-11,17-dimethyl-7,15,21-trioxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate is a complex organic molecule with a unique heptacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R,13S,14S)-5,9,19-trihydroxy-13-methoxy-11,17-dimethyl-7,15,21-trioxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate typically involves multi-step organic synthesis. The process begins with the construction of the heptacyclic core, followed by the introduction of functional groups through various chemical reactions such as hydroxylation, methoxylation, and acetylation. Specific reaction conditions, including temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, making the compound available for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
[(1R,2R,13S,14S)-5,9,19-trihydroxy-13-methoxy-11,17-dimethyl-7,15,21-trioxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate: undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
[(1R,2R,13S,14S)-5,9,19-trihydroxy-13-methoxy-11,17-dimethyl-7,15,21-trioxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of [(1R,2R,13S,14S)-5,9,19-trihydroxy-13-methoxy-11,17-dimethyl-7,15,21-trioxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions modulate the activity of target proteins and pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [(1R,2R,13S,14S,24R)-9,19-dihydroxy-13-methoxy-11,17-dimethyl-3,7,15,21-tetraoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate .
- Duclauxin .
Uniqueness
The uniqueness of [(1R,2R,13S,14S)-5,9,19-trihydroxy-13-methoxy-11,17-dimethyl-7,15,21-trioxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate lies in its heptacyclic structure and the presence of multiple functional groups. These features confer unique chemical reactivity and potential for diverse applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C29H24O11 |
---|---|
Molecular Weight |
548.5 g/mol |
IUPAC Name |
[(1R,2R,13S,14S)-5,9,19-trihydroxy-13-methoxy-11,17-dimethyl-7,15,21-trioxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate |
InChI |
InChI=1S/C29H24O11/c1-9-5-14(32)19-21-16(9)23(33)22-24(39-11(3)30)28(21,8-38-26(19)35)15-7-12-17-18(27(36)40-25(12)34)13(31)6-10(2)20(17)29(15,22)37-4/h5-6,15,22,24,31-32,34H,7-8H2,1-4H3/t15-,22+,24?,28-,29-/m1/s1 |
InChI Key |
YIZTWZUVIZZEGP-ZIAFVCQMSA-N |
Isomeric SMILES |
CC1=CC(=C2C3=C1C(=O)[C@H]4C([C@]3(COC2=O)[C@@H]5[C@]4(C6=C7C(=C(OC(=O)C7=C(C=C6C)O)O)C5)OC)OC(=O)C)O |
Canonical SMILES |
CC1=CC(=C2C3=C1C(=O)C4C(C3(COC2=O)C5C4(C6=C7C(=C(OC(=O)C7=C(C=C6C)O)O)C5)OC)OC(=O)C)O |
Origin of Product |
United States |
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